2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one
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Overview
Description
2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a piperazine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a dihaloalkane.
Coupling of Indole and Piperazine: The indole moiety is then coupled with the piperazine ring through a carbonylation reaction, using reagents such as phosgene or triphosgene.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in studies related to cell signaling and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The compound can also interfere with cell signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-2-carboxylic acid: Similar indole structure but lacks the piperazine ring.
4-(1-methyl-1H-indol-2-yl)piperazine: Similar piperazine structure but lacks the carbonyl group.
Uniqueness
2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is unique due to its combination of an indole moiety with a piperazine ring and a carbonyl group. This unique structure provides it with distinct biological activities and makes it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C18H23N3O2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methyl-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H23N3O2/c1-13(2)17(22)20-8-10-21(11-9-20)18(23)16-12-14-6-4-5-7-15(14)19(16)3/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
LRAPVRDURRLPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
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